MK-6884 - 2102194-04-5

MK-6884

Catalog Number: EVT-276097
CAS Number: 2102194-04-5
Molecular Formula: C25H25N5O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-6884 is a Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases.
Synthesis Analysis

The synthesis of MK-6884 involves a series of steps that include the incorporation of radioactive carbon-11 isotopes. This process allows for the compound to be used as a radiotracer in imaging studies. The synthesis typically employs methods that enable high yields and purity necessary for clinical applications.

Technical Details

  1. Radiosynthesis: The radiosynthesis of MK-6884 utilizes cyclotron-produced carbon-11, which is incorporated into the compound through a series of chemical reactions involving precursors that are readily available.
  2. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate MK-6884 from byproducts and unreacted materials .
Molecular Structure Analysis

The molecular structure of MK-6884 features a complex arrangement that includes multiple rings and functional groups conducive to its binding affinity for muscarinic receptors.

Structure Data

  • Molecular Weight: Approximately 425.50 g/mol.
  • InChIKey: PREPVVXBTJBVOZ-UHFFFAOYSA-N.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with the M4 receptor, allowing it to function effectively as a positive allosteric modulator .
Chemical Reactions Analysis

MK-6884 participates in several chemical reactions primarily related to its binding interactions with muscarinic receptors.

Reactions and Technical Details

  1. Binding Affinity: MK-6884 shows high binding affinity for M4 muscarinic receptors, which is enhanced in the presence of orthosteric agonists such as carbachol.
  2. Competitive Binding: The compound acts through competitive binding mechanisms, where it competes with other ligands for allosteric sites on the receptor, influencing downstream signaling pathways .
Mechanism of Action

MK-6884 operates by modulating the activity of M4 muscarinic receptors in the brain.

Process and Data

  1. Allosteric Modulation: By binding to an allosteric site, MK-6884 enhances the efficacy of acetylcholine at the receptor without activating it directly.
  2. Pharmacodynamics: Its mechanism includes increasing receptor sensitivity and promoting downstream signaling pathways associated with cognitive functions .
Physical and Chemical Properties Analysis

MK-6884 exhibits several notable physical and chemical properties.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to its electrophilic nature at certain functional groups within its structure .
Applications

MK-6884 has significant scientific uses, particularly in neuropharmacology.

  1. Positron Emission Tomography Imaging: It serves as a biomarker for quantifying M4 receptor density in vivo, aiding in research on neurodegenerative diseases like Alzheimer's disease.
  2. Research Tool: Used extensively in studies investigating cholinergic signaling pathways and their implications in cognitive disorders .
  3. Drug Development: As a model compound for developing new positive allosteric modulators targeting muscarinic receptors, contributing to therapeutic strategies for various neurological conditions .
Introduction to MK-6884 in Neuropharmacological Research

MK-6884: Definition and Role as a PET Radioligand

MK-6884 is a carbon-11-labeled positron emission tomography (PET) radiotracer specifically designed for in vivo imaging of the M4 muscarinic acetylcholine receptor (M4R). Its discovery marked a significant advancement in neuropharmacology, enabling non-invasive quantification of M4 receptor distribution and density in the central nervous system. The compound acts as a selective positive allosteric modulator (PAM) that binds to a topographically distinct allosteric site on the M4 receptor, distinct from the orthosteric acetylcholine binding site [1] [5]. Radiolabeling with carbon-11 (t₁/₂ = 20.4 min) allows serial PET imaging studies with high specific activity (typically >37 GBq/μmol) and low mass doses (<2 μg), minimizing pharmacological effects during imaging sessions [4] [7]. This radiotracer has been validated across species, including rodents, non-human primates, and humans, demonstrating consistent blood-brain barrier penetration and target engagement suitable for clinical translation [1] [5] [8].

Pharmacological Target: M4 Muscarinic Acetylcholine Receptor (M4R)

The M4 muscarinic acetylcholine receptor (M4R) belongs to the class A G protein-coupled receptor (GPCR) family and is predominantly expressed in dopamine-rich brain regions including the striatum, cortex, and hippocampus. Its activation inhibits adenylyl cyclase via Gαi/o proteins and modulates potassium and calcium channels [2] [3]. Functionally, M4 receptors regulate dopaminergic neurotransmission in the mesolimbic pathway, influencing cognitive processing, motor control, and reward mechanisms [3] [6]. Postmortem studies reveal reduced M4R density in the prefrontal cortex and striatum of patients with Alzheimer’s disease and schizophrenia, positioning it as a therapeutic target for neurodegenerative and psychiatric disorders [1] [3]. Unlike M1 receptors, M4Rs exhibit distinct allosteric binding pockets that enable subtype-selective modulation, circumventing the historical challenge of achieving selectivity among muscarinic receptors due to high orthosteric site conservation [2] [6].

Significance of Allosteric Modulation in Neurodegenerative Disease Research

Allosteric modulators like MK-6884 bind to receptor sites distinct from the endogenous agonist (acetylcholine), inducing conformational changes that enhance receptor sensitivity to natural neurotransmitters. This mechanism offers pharmacological advantages over orthosteric agonists:

  • Spatiotemporal fidelity: Preserves physiological signaling patterns by amplifying endogenous cholinergic tone only when and where acetylcholine is released [3] [6].
  • Subtype selectivity: Allosteric sites exhibit greater structural divergence than conserved orthosteric sites, enabling unprecedented M4R selectivity (e.g., >100-fold selectivity over other muscarinic subtypes) [2] [6].
  • Ceiling effect: Modulation magnitude plateaus at higher doses, reducing overdose risks [3].

In Alzheimer’s disease, M4 PAMs promote non-amyloidogenic processing of amyloid precursor protein (APP) via ERK1/2 and PKC activation, potentially decelerating disease progression [3]. Additionally, M4R activation normalizes dopamine dysregulation implicated in schizophrenia and substance use disorders, as demonstrated by MK-6884 PET studies in cocaine self-administration models [8].

Properties

CAS Number

2102194-04-5

Product Name

MK-6884

IUPAC Name

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3

InChI Key

PREPVVXBTJBVOZ-UHFFFAOYSA-N

SMILES

N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1

Solubility

Soluble in DMSO

Synonyms

MK-6884; MK6884; MK 6884

Canonical SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.